

An In-depth Technical Guide to the Physical and Chemical Properties of Frangufoline

Author: BenchChem Technical Support Team. Date: December 2025



Frangufoline is a naturally occurring cyclopeptide alkaloid belonging to the frangulanine type. [1][2] It is characterized by a 14-membered ring structure and is recognized for its sedative properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Frangufoline**, details common experimental protocols for its study, and outlines potential avenues for investigating its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

The fundamental physicochemical properties of **Frangufoline** have been determined through various analytical techniques. These properties are crucial for its isolation, characterization, and potential formulation.

Table 1: General Properties of Frangufoline



Property	Value	Source
CAS Number	19526-09-1	[1][2][3][4]
Molecular Formula	C31H42N4O4	[1][2][3][4]
Molecular Weight	534.70 g/mol	[1][2][3]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment.	[1][2]
Shelf Life	>3 years if stored properly	[1]
Synonyms	Daechuine S1, NSC 226674, Sanjoinine A	[1]

Table 2: Computed Chemical Properties of Frangufoline



Property	Value	Source
Exact Mass	534.3206 g/mol	[1][3]
IUPAC Name	(S)-N-((3R,4R,7R,Z)-7-((S)-sec-butyl)-3-isopropyl-5,8-dioxo-2-oxa-6,9-diaza-1(1,4)-benzenacycloundecaphan-10-en-4-yl)-2-(dimethylamino)-3-phenylpropanamide	[1]
InChI Key	NFJKQANKUCVGAW- IFXGIPSXSA-N	[1]
Canonical SMILES	CC(C)INVALID-LINK INVALID-LINK C)=O)cc1">C@@H[C@H]2NC (INVALID-LINK Cc3ccccc3)=O	[1]
Relative Density	1.15 g/cm³ (Predicted)	[2]
Elemental Analysis	C, 69.64%; H, 7.92%; N, 10.48%; O, 11.97%	[1]

Experimental Protocols

The isolation, purification, and characterization of **Frangufoline** from natural sources involve a series of established laboratory techniques.

1. Extraction and Isolation

The extraction of cyclopeptide alkaloids like **Frangufoline** from plant material, such as Ziziphus nummularia, typically follows a multi-step process.

- Initial Extraction: Plant material (e.g., stem bark, roots) is first dried and powdered. A crude extract is then obtained using a solvent such as methanol.[5]
- Solvent Partitioning: The crude methanolic extract undergoes sequential fractionation with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate



compounds based on their solubility.[5]

- Chromatographic Purification: The fractions containing the target compound are further purified using chromatographic methods.
 - Silica Gel Chromatography: This technique is widely used for the separation of natural products based on polarity.
 - Sephadex LH-20 Chromatography: This method is particularly effective for the purification of flavonoids and other polyphenolic compounds, often using methanol or methanol-water mixtures as the eluent.[6]
 - Solid-Phase Extraction (SPE): SPE can be employed for sample cleanup and selective isolation of target compounds from complex mixtures.

2. Structural Elucidation and Characterization

Once a pure sample of **Frangufoline** is obtained, its structure is confirmed using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[8][9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the detailed chemical structure, including the connectivity of atoms and the stereochemistry.[8][9] The chemical shifts are compared against a tetramethylsilane (TMS) internal standard.[8]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[8]

3. Synthesis

While specific synthesis protocols for **Frangufoline** are not detailed in the provided search results, the synthesis of complex heterocyclic molecules often involves established methods such as the Friedländer synthesis for quinoline derivatives or multi-step procedures for constructing macrocyclic peptide structures.[10][11] The synthesis of morpholine rings, a



common substructure in bioactive molecules, can be achieved from vicinal amino alcohols, oxiranes, or aziridines.[12]

Biological Activity and Signaling Pathways

Frangufoline is primarily known as a sedative cyclopeptide alkaloid.[1][2] Alkaloids as a class exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often through interaction with specific cellular signaling pathways.[13][14]

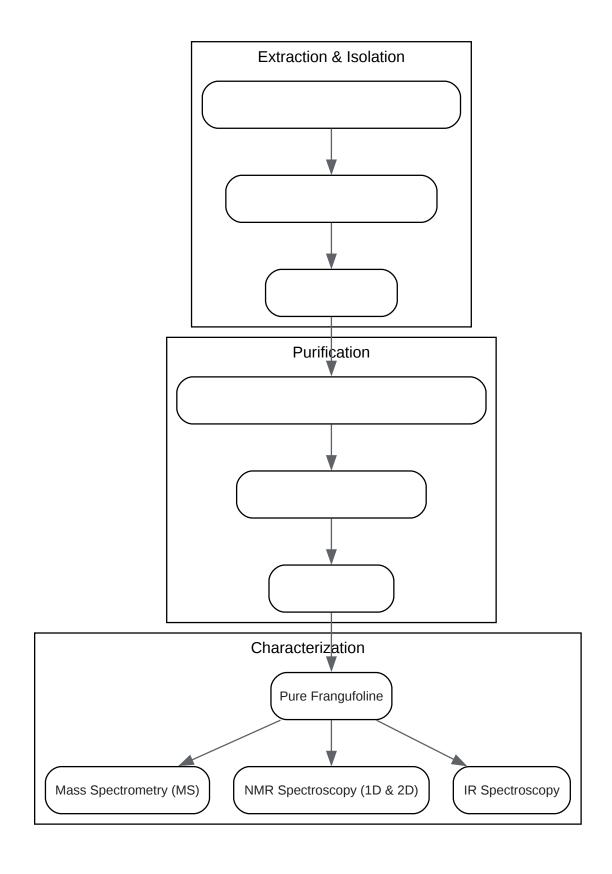
While the precise molecular targets and signaling pathways modulated by **Frangufoline** are not extensively documented in the available literature, the activity of other alkaloids provides a framework for potential investigation. For instance, some alkaloids have been shown to modulate the NF-kB and STAT3 signaling pathways, which are critical in inflammation and cancer.[14][15]

The sedative effects of **Frangufoline** suggest potential interactions with neurotransmitter systems in the central nervous system. Further research is required to elucidate these mechanisms.

Visualizations: Workflows and Logical Diagrams

To aid in the conceptualization of experimental and logical processes, the following diagrams are provided.

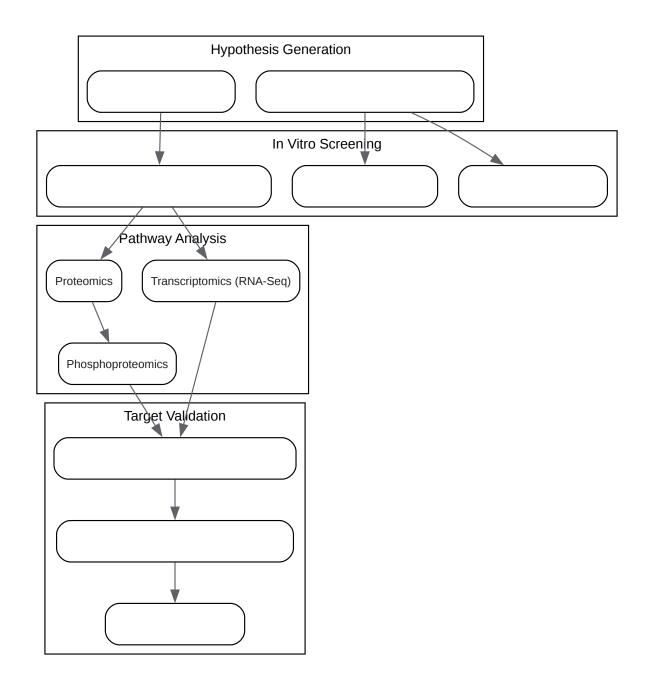




Click to download full resolution via product page

Caption: Experimental workflow for the isolation and characterization of **Frangufoline**.





Click to download full resolution via product page

Caption: Logical workflow for investigating the signaling pathways of **Frangufoline**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. Frangufoline | TargetMol [targetmol.com]
- 3. Frangufoline | C31H42N4O4 | CID 11731186 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. Biologically Active Isoquinoline Alkaloids covering 2014-2018 PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Frangufoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250506#physical-and-chemical-properties-of-frangufoline]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com